molecular formula C20H17N5O4S B2840483 4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097892-63-0

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2840483
CAS No.: 2097892-63-0
M. Wt: 423.45
InChI Key: ANWMQGGKXAHFCF-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a pyrazine ring, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazine Ring: This step often involves the use of pyrazine derivatives, which can be coupled with the intermediate compounds formed in the previous step.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-oxo-1-(pyridin-2-yldisulfanyl)butanoate
  • 2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c26-18-5-6-19(27)25(18)15-1-3-16(4-2-15)30(28,29)24-13-17-20(23-12-11-22-17)14-7-9-21-10-8-14/h1-4,7-12,24H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWMQGGKXAHFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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